2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyrrole with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone
- 2-(Trichloroacetyl)pyrrole
- 2-(1H-Pyrrol-1-yl)ethanol
Comparison: Compared to similar compounds, 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms at the alpha position enhances its electrophilic nature, making it more reactive in certain chemical reactions. This distinct reactivity profile makes it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
42277-23-6 |
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Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
2,2-dichloro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H5Cl2NO/c7-5(8)6(10)9-3-1-2-4-9/h1-5H |
InChI Key |
GSFKCKLKNBJUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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